KM11060
Description
Overview of Cystic Fibrosis Pathophysiology and CFTR Dysfunction
The CFTR gene, located on chromosome 7, can harbor over 2,000 different mutations, each impacting CFTR protein function and/or production in distinct ways. scielo.org.mxnih.govmedscape.com These mutations are broadly categorized into classes based on their effect on the CFTR protein. nih.govmedscape.com The most prevalent mutation, accounting for approximately 90% of CF cases in individuals of Northern European descent, is a deletion of phenylalanine at position 508 (F508del). medscape.comwikipedia.orgmedkoo.com
The F508del mutation primarily causes a defect in protein processing and trafficking (Class II mutation). medscape.comnih.gov The misfolded F508del-CFTR protein is recognized by the cell's quality control mechanisms, retained in the endoplasmic reticulum (ER), and subsequently targeted for degradation by the proteasome, preventing it from reaching the cell surface where it can function as an ion channel. mdpi.comnih.govjci.orgfrontiersin.org While F508del-CFTR also exhibits gating defects and reduced stability at the plasma membrane if it does reach the surface, the primary issue is its failure to traffic correctly. mdpi.comjci.orgnih.gov This severely reduced amount of functional CFTR at the cell surface underlies the characteristic CF pathophysiology, including impaired chloride secretion and increased sodium and water reabsorption, leading to dehydrated mucus and compromised mucociliary clearance. nih.govmedscape.com
Therapeutic Strategies for F508del-CFTR: Focus on Corrector Molecules
Therapeutic strategies for CF aim to address the underlying CFTR protein defect. For mutations like F508del, which involve processing and trafficking issues, a key therapeutic approach is the use of small molecules known as "correctors." mdpi.comfrontiersin.orgnih.gov Correctors are designed to interact with the misfolded CFTR protein, helping it to fold properly in the ER and navigate the cellular trafficking pathways to reach the plasma membrane. mdpi.comfrontiersin.org By increasing the amount of functional CFTR at the cell surface, correctors can potentially restore some level of chloride channel activity and ameliorate disease symptoms. mdpi.comfrontiersin.orgplos.org
The development of CFTR modulators, including correctors and potentiators (which enhance the opening probability of the CFTR channel), has revolutionized CF treatment. mdpi.com While potentiators are effective for certain mutations that affect channel gating, correctors are crucial for mutations like F508del where the primary defect is in protein processing and trafficking. mdpi.comfrontiersin.orgnih.gov Often, a combination of correctors and potentiators is required to achieve significant functional rescue of F508del-CFTR, addressing both the trafficking and gating defects. mdpi.comnih.govresearchgate.net
Historical Context of KM11060 Discovery
The discovery of small molecules capable of correcting the F508del-CFTR trafficking defect has been a significant area of research. Early efforts involved screening large libraries of compounds to identify those that could improve F508del-CFTR processing and function. nih.govjci.orgfrontiersin.orgjci.org
High-Throughput Screening Initiatives for CFTR Correctors
High-throughput screening (HTS) has been extensively utilized to identify potential CFTR modulators. mdpi.comfrontiersin.orgfrontiersin.org These initiatives involve screening large chemical libraries using cell-based assays that measure CFTR function or expression at the cell surface. frontiersin.orgplos.orgjci.org Assays often involve monitoring halide flux using fluorescent indicators or assessing protein maturation and surface expression via Western blotting or immunodetection. nih.govjci.orgfrontiersin.orgplos.orgjci.org
Initial HTS campaigns screened thousands of compounds, leading to the identification of several chemical classes with corrector activity. nih.govjci.orgjci.org While these early correctors showed promise in restoring F508del-CFTR function in vitro, achieving clinically significant levels of rescue with single compounds proved challenging due to the multifaceted nature of the F508del defect. frontiersin.orgplos.orgfrontiersin.org This highlighted the need for more potent correctors and the potential benefit of combination therapies. frontiersin.orgfrontiersin.org
Identification as a Structural Analog of Sildenafil (B151)
In one such high-throughput screening effort, researchers screened a library of compounds to identify those that could correct F508del-CFTR trafficking. nih.govresearchgate.net This screen identified sildenafil as a compound with corrector activity. nih.govresearchgate.netresearchgate.net Sildenafil is known primarily as a phosphodiesterase type 5 (PDE5) inhibitor. nih.govwikipedia.orgnih.govguidetopharmacology.org
Following the identification of sildenafil, structural analogs were evaluated to find molecules with potentially enhanced corrector activity. nih.govresearchgate.net This led to the identification of this compound (7-chloro-4-{4-[(4-chlorophenyl) sulfonyl] piperazino}quinoline) as a surprisingly potent structural analog of sildenafil with significant corrector activity for F508del-CFTR. medkoo.comnih.govresearchgate.net
Research findings demonstrated that this compound could partially restore F508del-CFTR trafficking and significantly increase its maturation in various cell models, including baby hamster kidney (BHK) cells and human airway epithelial cells (CFBE41o-). nih.govbiomol.com Studies using Western blots confirmed the appearance of mature, complex-glycosylated CFTR protein upon treatment with this compound, indicating successful trafficking through the Golgi apparatus. nih.govglpbio.commedchemexpress.com Functional assays, such as halide flux, patch-clamp, and short-circuit current measurements, further supported that this compound treatment resulted in increased functional CFTR at the cell surface. nih.govresearchgate.net For example, this compound restored F508del-CFTR function in CFBE41o- cells, as measured by cAMP-stimulated iodide efflux, at a concentration of 10 nM. biomol.com In ileum isolated from F508del-CFTR mice, this compound restored the secretory response to approximately 51% of wild-type levels at a concentration of 20 µM. biomol.com
These findings indicated that this compound acts as a corrector by improving the cellular processing and trafficking of the misfolded F508del-CFTR protein. medkoo.comnih.govglpbio.comtargetmol.com While this compound showed promising in vitro and ex vivo activity, it was also noted in one study that this compound was a substrate for the P-glycoprotein drug pump, which could potentially reduce its effectiveness, highlighting a consideration for corrector development. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHIZKCIZLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361304 | |
| Record name | KM11060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774549-97-2 | |
| Record name | KM11060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Km11060 Action on Cftr
Elucidation of KM11060's Role in F508del-CFTR Trafficking and Maturation
This compound has been shown to address the core defects in F508del-CFTR, facilitating its movement through the cellular secretory pathway. medkoo.commedchemexpress.comnih.gov
Restoration of F508del-CFTR Plasma Membrane Expression
A primary effect of this compound is the restoration of F508del-CFTR expression at the plasma membrane. The F508del mutation causes the CFTR protein to be recognized as improperly folded and subsequently degraded, preventing it from reaching the cell surface. nih.govnih.govresearchgate.net Studies have shown that treatment with this compound can partially restore F508del-CFTR trafficking, increasing the amount of functional protein at the plasma membrane. researchgate.net This restoration has been confirmed through various functional assays, including halide flux, patch-clamp, and short-circuit current measurements in different cell models and in intestinal tissue from F508del-CFTR mice. researchgate.net
Impact on F508del-CFTR Glycosylation and Processing
The proper processing of CFTR involves core glycosylation in the ER and subsequent complex glycosylation in the Golgi apparatus. cff.org The F508del mutation leads to a marked reduction in the complex glycosylated form (Band C) on Western blots, indicative of ER retention and defective processing. nih.govcff.orgfrontiersin.org this compound treatment has been shown to increase the maturation of F508del-CFTR, evidenced by the appearance of the mature, complex glycosylated band in Western blots. researchgate.net Up to 50% of the F508del-CFTR in cells treated with this compound has been observed to be complex-glycosylated, suggesting its successful passage through the Golgi. arctomsci.com This indicates that this compound helps the misfolded protein navigate the ER quality control system and proceed through the secretory pathway.
Here is a table summarizing the effect of this compound on F508del-CFTR processing based on Western blot analysis:
| CFTR Form | Location | Glycosylation State | Western Blot Band | F508del-CFTR (Untreated) | F508del-CFTR (this compound Treated) |
| Immature | ER | Core glycosylated | Band B | Present | Present |
| Mature | Plasma Membrane? | Complex glycosylated | Band C | Markedly reduced/absent | Increased appearance |
Hypothesized Mechanisms of Action of this compound
While the precise mechanism of action for some correctors, including sildenafil (B151) analogs like this compound, is not fully known, several hypotheses have been proposed. nih.gov
Role of Phosphodiesterase Modulation in CFTR Channel Activation
This compound is an analog of sildenafil, which is known to be a phosphodiesterase 5 (PDE5) inhibitor. researchgate.net Phosphodiesterases regulate intracellular cyclic nucleotide levels, including cAMP, which is crucial for CFTR channel activation. frontiersin.orgnih.gov Inhibition of phosphodiesterases can lead to increased intracellular cAMP, potentially activating CFTR channels. frontiersin.orgmerckmillipore.com While the primary effect of this compound appears to be on trafficking, its potential to modulate phosphodiesterase activity and transiently increase cellular cGMP might contribute to its observed pharmacological effects, including CFTR channel activation. merckmillipore.comnih.gov
Investigation of this compound Binding Sites and Molecular Interactions within CFTR
While this compound has been shown to be a potent corrector of the F508del-CFTR trafficking defect, the precise mechanism of action and specific binding site(s) within the CFTR protein are not yet precisely known based on available research. nih.gov
Research into CFTR correctors, including studies that mention this compound alongside other compounds, suggests potential mechanisms of action that involve direct interaction with the misfolded ΔF508-CFTR protein to stabilize its structure. nih.gov In silico studies investigating potential binding sites for CFTR modulators, including some correctors, have explored various regions on the full-length CFTR structural model. These putative binding cavities have been localized to inter-domain interfaces such as NBD1-NBD2, NBD1-ICL4, and the complex interface involving NBD1, NBD2, ICL1, ICL2, and ICL4. nih.gov The concept of targeting the unique conformation of the ΔF508 mutation within the first nucleotide-binding domain (NBD1) to prevent aberrant interactions with housekeeping proteins has also been proposed as a mechanism for some small molecules identified as correctors. nih.gov
Furthermore, studies have evaluated this compound as a potential inhibitor of the chaperone protein complex HSC70:BAG1, suggesting a possible indirect mechanism of action by modulating the cellular machinery involved in protein folding and quality control. researchgate.net
Functional Efficacy of Km11060 in Preclinical Models of Cystic Fibrosis
Assessment in In Vitro Cellular Systems
In vitro cellular systems are crucial for evaluating the basic effects of potential CFTR modulators on protein processing, trafficking, and function. KM11060 has been assessed in immortalized cell lines and primary human airway epithelial cells expressing the F508del-CFTR mutation. researchgate.netinvivochem.cnuni-goettingen.deplos.org
Immortalized Cell Lines Expressing F508del-CFTR (e.g., BHK cells, HeLa cells)
Immortalized cell lines, such as Baby Hamster Kidney (BHK) cells and human airway epithelial cells like CFBE41o-, are commonly used for initial screening and characterization of CFTR modulators due to their ease of culture and manipulation. researchgate.netcvmh.frnih.gov
Halide flux measurements are a functional assay used to assess the ability of CFTR to transport halide ions (such as iodide or chloride) across the cell membrane. This is typically measured using fluorescent indicators whose fluorescence is quenched by the influx of halides through active CFTR channels. nih.govmdpi.com Studies using halide flux measurements have shown that this compound can partially restore F508del-CFTR function in immortalized cell lines. researchgate.netinvivochem.cnmerckmillipore.com For instance, this compound restored F508del-CFTR function, as measured by cAMP-stimulated iodide efflux, in CFBE41o- human airway epithelial cells. cvmh.frscholaris.ca
| Cell Line | Assay Type | Stimulus | This compound Concentration | Observed Effect on Halide Flux | Source |
| CFBE41o- | Iodide Efflux | cAMP-stimulated | 10 nM | Restored F508del-CFTR function | cvmh.fr |
| BHK cells | Halide Flux | Not specified | Not specified | Partial restoration | researchgate.netinvivochem.cn |
Patch-clamp electrophysiology provides a direct measurement of ion channel activity, allowing for the assessment of CFTR channel gating and conductance at the single-channel or whole-cell level. plos.orgmdpi.com Patch-clamp measurements have been utilized to confirm the partial correction of F508del-CFTR by this compound, demonstrating its ability to increase functional CFTR channels at the cell surface. researchgate.netinvivochem.cn
| Cell Type | Measurement Type | Observed Effect on CFTR Activity | Source |
| BHK cells | Patch-clamp | Partial correction of function | researchgate.netinvivochem.cn |
Western blot analysis is a biochemical technique used to assess the expression and maturation of the CFTR protein. The F508del mutation leads to misfolded CFTR that is retained in the endoplasmic reticulum (ER) and prematurely degraded, appearing as an immature band (band B) on a Western blot. Properly folded and trafficked CFTR is complex-glycosylated in the Golgi apparatus, appearing as a mature band (band C). researchgate.netspandidos-publications.com Treatment with correctors like this compound can increase the amount of mature band C, indicating improved trafficking to the plasma membrane. researchgate.netuni-goettingen.de this compound has been shown to partially restore F508del trafficking and significantly increase maturation, as evidenced by the appearance of mature CFTR in Western blots of treated BHK cells. researchgate.netnih.govinvivochem.cn Up to 50% of the F508del-CFTR in cells treated with this compound was complex-glycosylated, indicating passage through the Golgi. medchemexpress.com
| Cell Type | Analysis Method | Observed Effect on CFTR Maturation | Source |
| BHK cells | Western Blot | Increased mature CFTR (Band C) | researchgate.netnih.govinvivochem.cn |
Patch-Clamp Electrophysiological Recordings of CFTR Activity
Primary Human Airway Epithelial Cells and Human Bronchial CF Cells
Primary human airway epithelial cells and human bronchial CF cells are considered more physiologically relevant models than immortalized cell lines as they retain many characteristics of the native airway epithelium, including the formation of polarized monolayers with cilia and mucus secretion. stemcell.comfrontiersin.org Studies using these primary cells from CF patients homozygous for F508del have also demonstrated the efficacy of this compound in restoring CFTR function. researchgate.netnih.govcvmh.fr this compound has been shown to rescue F508del-CFTR trafficking in cultured human airway epithelial cells. researchgate.netmedchemexpress.com
| Cell Type | Observed Effect on CFTR Function/Trafficking | Source |
| Primary Human Airway Epithelial Cells (CF) | Restoration of function/trafficking | researchgate.netnih.govcvmh.frmedchemexpress.com |
| Monolayers of Human Airway Epithelial Cells (CFBE41o-) | Partial correction of function | researchgate.netnih.gov |
Evaluation in Ex Vivo and In Vivo Disease Models
Ex vivo and in vivo models provide further insight into the potential efficacy of CFTR modulators in a more complex physiological environment. Ex vivo models often utilize tissues isolated from CFTR-mutant animals or patients, while in vivo studies involve administering the compound to live animal models of CF. mdpi.com
This compound has been evaluated in ex vivo preparations, including intestines isolated from F508del-CFTR mice. researchgate.netnih.gov Short-circuit current measurements, which assess ion transport across an epithelial layer, in these ex vivo tissues confirmed the partial correction of CFTR function by this compound. researchgate.netnih.govinvivochem.cn
While the search results mention the potential use of this compound in in vivo studies and its effect on plasma lipoxin A4 levels in F508del mice, detailed efficacy data from in vivo disease models specifically focusing on the restoration of CFTR function or improvement of CF-related phenotypes were not extensively provided within the scope of the search results. medkoo.com However, the use of animal models, such as CFTR-knockout rats and F508del mice, is a standard practice in preclinical CF research to study airway abnormalities and evaluate therapeutic agents. plos.orgnih.gov Ex vivo models using human nasal epithelial cells or rectal organoids from CF patients are also increasingly used to assess the effect of CFTR modulators and can potentially predict clinical efficacy. smw.chresearchgate.netnih.gov
| Model Type | Tissue/Organ | Measurement Type | Observed Effect on CFTR Function | Source |
| Ex Vivo | Intestines from F508del-CFTR mice | Short-circuit current | Partial correction of function | researchgate.netnih.govinvivochem.cn |
Functional Correction in Intestinal Tissues from F508del-CFTR Mice Ex Vivo
Studies evaluating the functional efficacy of this compound have included ex vivo assessments using intestinal tissues isolated from F508del-CFTR mice. Partial correction of the F508del-CFTR trafficking defect by this compound was confirmed through measurements such as short-circuit current in these isolated tissues. researchgate.net These measurements are indicative of ion transport across the epithelium, a key function of CFTR.
Assessment in Murine Models of Cystic Fibrosis (e.g., ΔF508/ΔF508 mice)
This compound has been assessed in murine models of cystic fibrosis, specifically in ΔF508/ΔF508 mice, which carry the homologous F508del mutation in the mouse Cftr gene. researchgate.netfrontiersin.orgresearchgate.net These models are valuable for evaluating the in vivo effects of potential CF therapies on CFTR function and disease manifestations.
In Vivo Nasal Potential Difference Measurements
In vivo nasal potential difference (NPD) measurements are a common method used to assess CFTR function in the nasal epithelium of CF mouse models, including ΔF508/ΔF508 mice. frontiersin.orgecfs.eunih.gov This technique measures the voltage difference across the nasal epithelium, which is influenced by ion transport, including CFTR-mediated chloride secretion. While NPD measurements are a standard evaluation method for CFTR correctors in these models ecfs.euplos.orgnih.gov, specific detailed numerical data for this compound's effect on NPD in ΔF508/ΔF508 mice were not explicitly available in the provided search snippets. However, this compound is structurally related to sildenafil (B151), a PDE5 inhibitor, and PDE5 inhibitors have been shown to stimulate CFTR-dependent chloride transport in the nasal epithelium of F508del CF mice. researchgate.net
Impact on Lung Inflammation and Immune Response Parameters
This compound has been investigated for its impact on lung inflammation and immune response parameters in LPS-challenged F508del mice. researchgate.netplos.orgsemanticscholar.orgaginganddisease.org In these studies, correction of mutated CFTR trafficking by this compound demonstrated beneficial effects on several inflammatory markers. Treatment with this compound was shown to lessen thrombocytopenia in LPS-challenged F508del mice. researchgate.netplos.org Furthermore, this compound treatment led to decreased levels of neutrophils and protein in bronchoalveolar lavage (BAL) fluid, as well as reduced BAL MIP-2 levels in F508del mice following LPS challenge. researchgate.netplos.org These findings suggest that this compound may have a role in mitigating the exaggerated inflammatory response observed in CFTR-deficient states. Data for these assessments were reported with sample sizes (N=5 per group) and statistical analysis (t-test), with P values indicated in the original source figures. plos.org
| Parameter | Effect of this compound in LPS-challenged F508del Mice (vs. Vehicle) |
| Thrombocytopenia | Lessened researchgate.netplos.org |
| BAL Neutrophils | Decreased researchgate.netplos.org |
| BAL Protein Levels | Decreased researchgate.netplos.org |
| BAL MIP-2 Levels | Decreased researchgate.netplos.org |
Note: Specific numerical data (mean ± SD, P values) for these parameters were not available in the provided text snippets but were indicated to be present in the source figures. plos.org
Comparative Pharmacological Profiling of Km11060
Comparison with Sildenafil (B151) and Other Phosphodiesterase 5 Inhibitors
KM11060 has been identified as a structural analog of sildenafil. researchgate.net Sildenafil, along with vardenafil (B611638) and tadalafil (B1681874), are well-known selective inhibitors of PDE5, an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). pharmacologyeducation.org PDE5 inhibitors are primarily used to treat erectile dysfunction and pulmonary arterial hypertension by increasing cGMP levels, leading to smooth muscle relaxation and increased blood flow. pharmacologyeducation.orgmedicalnewstoday.com
Interestingly, sildenafil and its structural analogs, including vardenafil and this compound, have been reported to enhance CFTR maturation, plasma membrane expression, and function. researchgate.net While the precise mechanism by which PDE5 inhibitors rescue CFTR maturation and expression is not fully understood, it is hypothesized that their phosphodiesterase modulation might also activate CFTR channels. researchgate.net
Comparing the clinically approved PDE5 inhibitors, sildenafil and vardenafil share similar chemical structures, whereas tadalafil is structurally distinct. nih.govnih.gov These structural differences contribute to variations in their pharmacokinetic profiles, including absorption rates and half-lives. nih.govnih.gov Sildenafil and vardenafil typically have half-lives of around 4 hours, while tadalafil's half-life is significantly longer at 17.5 hours. nih.gov
While this compound is structurally related to sildenafil and shares the ability to influence CFTR, its primary classification in the context of CF research is as a CFTR corrector. medchemexpress.comresearchgate.net This highlights a potential dual or overlapping pharmacological activity between certain PDE5 inhibitors and CFTR modulation.
Comparative Analysis with Established CFTR Correctors (e.g., VX-809, Corr-4a)
This compound functions as a corrector of the F508del-CFTR trafficking defect, aiming to restore the protein's movement to the cell surface. medchemexpress.comresearchgate.net This places it in a class of compounds distinct from potentiators, which enhance the function of CFTR protein already present at the cell membrane. acs.org
Established CFTR correctors like VX-809 (lumacaftor) and Corr-4a have been extensively studied for their ability to rescue the F508del-CFTR defect. nih.govnih.govbiorxiv.orgresearchgate.net VX-809 and tezacaftor (B612225) (VX-661) are classified as type I correctors and are thought to bind to a common site in transmembrane domain 1 (TMD1), promoting folding of this domain. biorxiv.org Corr-4a is classified as a type II corrector and appears to primarily affect the CFTR C-half (M2N2, residues 837-1480). nih.govmdpi.com The activity of Corr-4a can be significantly influenced by the cell type. mdpi.com
Research has shown that combinations of correctors from different classes can exhibit synergistic effects in rescuing F508del-CFTR function. biorxiv.orgmdpi.com For instance, the combination of VX-445 (elexacaftor), a type III corrector, with type I (VX-809, VX-661) and type II (Corr-4a) correctors has demonstrated significant rescue of F508del-CFTR function, particularly in primary bronchial epithelial cells from CF patients. mdpi.com
Studies comparing novel correctors to VX-809 and Corr-4a often use these established compounds as reference points to evaluate efficacy. For example, some novel compounds have shown increases in current density comparable to or exceeding that induced by Corr-4a and VX-809 in cell-based assays. nih.gov
This compound has been shown to partially restore F508del trafficking and significantly increase maturation in various cell models, including baby hamster kidney (BHK) cells and human airway epithelial cells (CFBE41o-). researchgate.net Functional correction by this compound has been confirmed through techniques such as Western blots, halide flux, patch-clamp, and short-circuit current measurements. researchgate.net While direct quantitative comparisons of this compound's efficacy against specific concentrations of VX-809 or Corr-4a in the same study are not extensively detailed in the provided results, its identification as a potent corrector in initial screenings positions it alongside these compounds in the pursuit of effective CF therapeutics. researchgate.net
This compound's ability to correct misfolded proteins is not limited to CFTR; it has also been used as a tool to increase the secretion rate of other misfolded proteins to the cell membrane, such as a non-functional form of P2X7 receptor (nfP2X7). nih.gov
Here is a table summarizing some comparative data on CFTR correctors:
| Corrector | Type/Class | Primary Target Region (Proposed) | Effect on F508del-CFTR | Notes |
| This compound | Corrector | Not explicitly defined in sources, but influences maturation and trafficking. | Partially restores trafficking, increases maturation, rescues function. researchgate.net | Structural analog of sildenafil. researchgate.net |
| VX-809 (Lumacaftor) | Type I | TMD1 biorxiv.org | Improves expression and maturation of the CFTR N-half. nih.gov | Synergistic with type II and III correctors. biorxiv.orgmdpi.com |
| Corr-4a | Type II | CFTR C-half (M2N2) nih.gov | Markedly enhances function when combined with certain other correctors. mdpi.com | Activity is cell type-dependent. mdpi.com |
| VX-445 (Elexacaftor) | Type III | Not explicitly defined in sources. | Elicits large rescue of function, particularly in combination. mdpi.com | Part of a triple combination therapy. mdpi.com |
Structure-Activity Relationship Studies with this compound Analogs (e.g., KM11057)
Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.comresearchgate.net By synthesizing and testing structural analogs, researchers can identify key functional groups and structural features responsible for the desired pharmacological effect. researchgate.netgeorgiasouthern.edu
This compound was identified as a surprisingly potent corrector of F508del-CFTR trafficking during the evaluation of structural analogs of sildenafil. researchgate.net This indicates that SAR studies starting from the sildenafil structure led to the discovery of this compound as a promising CFTR corrector. This compound is described as 7-chloro-4-{4-[(4-chlorophenyl)sulfonyl]piperazino}quinoline. researchgate.net
While the provided search results specifically mention this compound as a structural analog of sildenafil and highlight its potency, detailed SAR studies explicitly involving a range of this compound analogs, such as KM11057, and their comparative activities are not extensively described in the immediate results. However, the fact that this compound emerged from screening structural analogs of sildenafil strongly implies that SAR investigations were conducted to identify compounds with enhanced CFTR corrector activity. researchgate.net Such studies would typically involve systematic modifications to the core structure of sildenafil or related scaffolds and evaluating the impact of these changes on F508del-CFTR processing and function through assays like Western blots, halide flux, and patch-clamp measurements. researchgate.net
The identification of this compound as a potent corrector through this process underscores the value of SAR studies in optimizing the activity of lead compounds and developing novel therapeutic agents for diseases like cystic fibrosis. oncodesign-services.comresearchgate.net
Broader Pharmacological Activities and Therapeutic Implications of Km11060
Anti-inflammatory Effects via Modulation of Lipoxin A4 Pathways
Investigations into the pharmacological profile of KM11060 have revealed potential anti-inflammatory effects, particularly through its influence on lipoxin A4 pathways. Lipoxin A4 (LXA4) is an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. plos.orgbio-gems.commedchemexpress.com Studies in the context of LPS-induced acute lung inflammation in CFTR-deficient mice and wild-type mice showed that administration of this compound could significantly increase plasma lipoxin A4 levels. plos.orgmedchemexpress.comacs.orgresearcher.life
Further research highlights the anti-inflammatory actions of lipoxin A4, including its ability to suppress the production of inflammatory mediators such as MIP-2 (macrophage inhibitory protein-2) in LPS-stimulated neutrophils in a dose-dependent manner. plos.org Lipoxin A4 is considered a crucial lipid mediator in limiting MIP-2 production and the transalveolar migration of neutrophils. plos.org The observation that lower lipoxin A4 levels are present in the lungs of patients with cystic fibrosis underscores the potential therapeutic relevance of agents that can elevate LXA4 levels in inflammatory conditions associated with CF. plos.org The capacity of this compound to increase plasma lipoxin A4 levels suggests a potential mechanism by which it could exert beneficial anti-inflammatory effects, which could be particularly advantageous in the treatment of cystic fibrosis, a disease frequently characterized by chronic inflammation. acs.org
Potential Modulatory Effects on Other Transmembrane Proteins Beyond CFTR (e.g., nfP2X7)
Beyond its well-documented effects on CFTR trafficking, this compound has been observed to influence the cellular localization of other transmembrane proteins, notably the nonfunctional P2X7 receptor (nfP2X7). This compound is characterized as a small molecule corrector capable of increasing the rate at which misfolded proteins are secreted to the plasma membrane, a mechanism initially demonstrated with CFTR mutants. nih.govresearchgate.net
Research indicates that nfP2X7 represents a misfolded conformation of the P2X7 receptor that is typically retained intracellularly. nih.govresearchgate.netresearchgate.net Treatment with this compound has been shown to lead to the exposure of nfP2X7 at the cell surface. nih.govresearchgate.net This suggests that this compound can facilitate the trafficking of nfP2X7 from intracellular compartments to the plasma membrane, mirroring its corrective action on misfolded CFTR. nih.govresearchgate.net This modulatory effect on nfP2X7 trafficking highlights a broader capacity of this compound to potentially influence the cellular localization and function of other transmembrane proteins affected by misfolding or trafficking defects.
Implications for Other Protein Misfolding Diseases (e.g., Limb-Girdle Muscular Dystrophy Type 2D)
The ability of this compound to act as a corrector for protein misfolding and trafficking defects suggests potential implications for other diseases arising from similar cellular pathologies. Limb-girdle muscular dystrophy type 2D (LGMD2D) is an autosomal-recessive disorder caused by mutations in the SGCA gene, which encodes alpha-sarcoglycan (α-SG). oup.comresearchgate.netsarepta.comgenebase.com These mutations often result in misfolding and impaired trafficking of α-SG, leading to its recognition and degradation by the cellular quality control system. oup.comresearchgate.net
Studies investigating therapeutic strategies for LGMD2D have explored the use of small molecules known as CFTR correctors, which were initially developed to rescue the trafficking defect in ΔF508-CFTR. oup.comresearchgate.net These CFTR correctors have demonstrated the capacity to improve the maturation of several misfolded α-sarcoglycan mutants, resulting in their successful trafficking and rescue at the plasma membrane. oup.comresearchgate.net While the precise mechanism of action of CFTR correctors on defective α-sarcoglycan requires further elucidation, this represents a proof of principle for a pharmacological approach targeting the sarcoglycan maturation process. oup.comresearchgate.net Notably, this compound, as a known corrector of F508del-CFTR trafficking medchemexpress.comrndsystems.comglpbio.commedkoo.combiocat.com, has been cited in the context of a patent application for promoting the rescue of the R98H mutant of alpha-sarcoglycan in a HEK293 cell model. medchemexpress.com This suggests that this compound, or compounds with similar corrector mechanisms, may hold therapeutic potential for LGMD2D and potentially other protein misfolding diseases by facilitating the proper folding and trafficking of the affected proteins.
Methodological Approaches in Km11060 Research
High-Throughput Screening Methodologies for Corrector Identification
High-throughput screening (HTS) has been a fundamental approach in the initial identification of compounds like KM11060 that can act as CFTR correctors. HTS allows for the rapid testing of large libraries of small molecules to find those that exhibit the desired biological activity. In the context of CFTR research, HTS assays are designed to detect compounds that can improve the processing and trafficking of misfolded CFTR protein, such as the F508del variant, to the cell surface acs.orgnih.gov.
Cell-based assays are commonly utilized in HTS for CFTR correctors. These assays often employ cell lines, such as baby hamster kidney (BHK) cells or human bronchial epithelial (HBE) cells, that express the F508del-CFTR mutation acs.orgresearchgate.net. The assays measure various aspects of CFTR function or localization, providing a readout for corrector activity. This compound was identified through such HTS campaigns, demonstrating its ability to partially restore F508del trafficking and increase maturation of the protein acs.orgresearchgate.net.
Structure-Based Virtual Screening and Computational Modeling Techniques
In addition to experimental screening, computational approaches, including structure-based virtual screening (VS) and molecular modeling techniques, have played a role in the discovery and study of CFTR modulators. These methods leverage the known or predicted three-dimensional structure of the CFTR protein to identify compounds that are likely to bind to specific sites and influence its folding, trafficking, or function nih.govnih.govuni-goettingen.deresearchgate.net.
Structure-based VS involves docking libraries of small molecules into predicted binding pockets on the CFTR protein, particularly on domains affected by mutations like F508del, such as the nucleotide-binding domain 1 (NBD1) nih.govresearchgate.net. Computational modeling techniques, including molecular dynamics simulations, can further analyze the interactions between potential corrector molecules and CFTR, providing insights into the mechanism of action nih.gov. While the precise mechanism of action for some correctors, including this compound, is not fully known, computational methods can help generate hypotheses about how these compounds might interact with CFTR to improve its stability and trafficking nih.gov. This compound has been mentioned in the context of being identified or studied alongside compounds discovered through structure-based virtual screening efforts nih.govnih.govuni-goettingen.de.
Advanced In Vitro and Ex Vivo Functional Assays for CFTR Activity
Following initial identification through screening, potential CFTR correctors like this compound undergo validation and characterization using advanced in vitro and ex vivo functional assays. These assays provide more detailed measurements of CFTR channel activity and protein processing.
In vitro techniques are used to directly or indirectly measure ion fluxes mediated by CFTR. Cell-based assays, often employing fluorescent indicators sensitive to halide ions like iodide or chloride, can assess CFTR-dependent ion transport acs.orgresearchgate.netmdpi.comnih.gov. Electrophysiological methods, such as Ussing chamber and patch-clamp techniques, offer more direct and quantitative measurements of CFTR channel current and conductance in cell monolayers or individual cells expressing CFTR acs.orgnih.govuni-goettingen.deresearchgate.netnih.gov. These methods can confirm that a compound not only improves CFTR processing but also restores functional channel activity at the cell surface. Studies have utilized these assays to confirm the partial restoration of F508del trafficking and increased maturation induced by this compound, as well as its effect on halide flux, patch-clamp, and short-circuit current measurements in various cell systems, including BHK cells and human airway epithelial cells acs.orgresearchgate.net.
Ex vivo assays involve using tissues or cells isolated from animal models, allowing for the assessment of compound efficacy in a more complex biological environment that mimics aspects of the native tissue context acs.orgresearchgate.netnih.gov. Intestinal current measurements (ICM) using excised intestinal tissue from CFTR-deficient animals are an example of an ex vivo assay used to evaluate CFTR function researchgate.netnih.gov. This compound has been evaluated using ex vivo preparations, such as intestines isolated from F508del-CFTR mice acs.orgresearchgate.net.
Utilization of Specialized In Vivo Animal Models for Disease Modeling
Specialized in vivo animal models are indispensable tools for evaluating the efficacy of CFTR modulators like this compound in a whole-organism context and for studying the pathophysiology of cystic fibrosis. These models aim to recapitulate key features of human CF disease.
Various animal species have been developed as CF models, with CFTR-deficient mice and ferrets being commonly used acs.orgnih.govuni-goettingen.dedelta-f.comgoogleapis.comfrontiersin.orgnih.govnih.gov. CFTR-knockout mice, for instance, exhibit severe intestinal disease similar to meconium ileus in human patients, and while their lung phenotype is less severe than in humans, they are useful for studying the electrophysiological consequences of CFTR dysfunction acs.orgfrontiersin.orguab.edu. CFTR-deficient ferrets and pigs often develop more robust lung disease phenotypes that more closely resemble human CF frontiersin.orgnih.gov.
Future Directions and Translational Prospects for Km11060 Research
Further Refinement of KM11060's Precise Molecular Mechanism of Action
While this compound has been identified as a corrector that rescues F508del-CFTR trafficking, the precise molecular mechanism by which it enhances maturation and plasma membrane expression remains unclear. researchgate.netscispace.com this compound, along with other sildenafil (B151) analogs like vardenafil (B611638), has been reported to enhance CFTR maturation, specifically the complex-glycosylated "band C" on Western blot, and improve plasma membrane expression and function. researchgate.net It is hypothesized that its phosphodiesterase modulation might also contribute to activating CFTR channels, but this mechanism requires further elucidation. researchgate.net Understanding the exact binding site and mechanism of action of correctors like this compound is crucial for the rational development of more potent modulators. nih.govmdpi.com
Exploration of Combination Therapies Involving this compound and Other Modulators
The current landscape of CF treatment heavily involves combination therapies with CFTR modulators, including correctors and potentiators, to address the complex nature of CFTR mutations. analesdepediatria.orgcff.org While this compound's potential in combination therapies hasn't been extensively detailed in the provided information, the success of existing combinations like lumacaftor/ivacaftor (Orkambi), tezacaftor (B612225)/ivacaftor (Symdeko), and the triple combination elexacaftor (B607289)/tezacaftor/ivacaftor (Trikafta/Kaftrio) highlights the importance of this approach. cff.orgwikipedia.orgwikipedia.orgbihealth.org Research into combination therapies aims to achieve greater therapeutic effect and reach a larger proportion of individuals with CF. nih.gov Given that this compound is a corrector, future research could explore its synergistic effects when combined with potentiators or other corrector molecules to further enhance CFTR function, particularly in the context of the F508del mutation. nih.gov Studies have shown that combining correctors and potentiators is necessary for almost complete repair of CFTR trafficking and gating in patients with certain mutations. spandidos-publications.com
Development of Next-Generation Correctors Inspired by this compound's Efficacy
This compound's surprising potency as a structural analog of sildenafil in correcting F508del CFTR trafficking suggests its chemical structure could serve as a basis for developing novel correctors. researchgate.net The development of next-generation CFTR correctors, such as elexacaftor (VX-445), which target different aspects of the F508del-CFTR protein pathway, has demonstrated increased stabilization and trafficking of CFTR to the cell surface. nih.govguidetopharmacology.org These next-generation correctors, when combined with other modulators, have shown significant improvements in CFTR activity in vitro. nih.gov The structural features and activity profile of this compound could inform the design and synthesis of new compounds with enhanced efficacy or improved pharmacological properties, contributing to the ongoing effort to develop more effective CFTR modulator therapies. nih.govnih.gov
Preclinical Development and Pathway to Clinical Translation for Cystic Fibrosis Therapeutics
This compound is considered a promising compound for the further development of CF therapeutics. medchemexpress.com Small-molecule correctors like this compound can serve as useful pharmacological tools in studies of the F508del-CFTR processing defect and in the development of CF therapeutics. medchemexpress.comresearchgate.net Preclinical development in CF involves evaluating drug candidates in various in vitro and in vivo models to assess their efficacy and potential for clinical translation. nih.govunc.edu This includes using primary human airway and intestinal epithelial cultures, organoid models, and relevant mouse models of CF. nih.govunc.edu These models allow for the measurement of ion transport, CFTR maturation and surface expression, and the assessment of therapeutic effects on disease manifestations. nih.govunc.edu While the provided information indicates this compound's effectiveness in preclinical models like cultured cells and mouse intestines, further comprehensive preclinical studies are necessary to evaluate its full therapeutic potential, pharmacokinetics, and toxicology before advancing to clinical trials. medchemexpress.comresearchgate.net The pathway to clinical translation for CF therapeutics is supported by various grant programs focused on translational research, preclinical development, and clinical research in CF. ecfs.eu
Continued Role of this compound as a Pharmacological Research Tool in CFTR Biology
This compound is recognized as a valuable pharmacological tool for studying the F508del-CFTR processing defect and in the broader field of cystic fibrosis research. medchemexpress.comresearchgate.net CFTR tool compounds, including correctors like this compound, are molecules that can modify the activity of the CFTR channel and are critical for generating CF models and contributing to CF research. nih.govacs.org Research on CFTR tool compounds is essential, especially for patients with rare CFTR variants who may not benefit from currently approved modulators. nih.gov this compound's ability to rescue F508del-CFTR trafficking in various cell systems and native tissues makes it a valuable probe for investigating the mechanisms underlying this common CF-causing mutation. medchemexpress.comresearchgate.net Its use in research helps to deepen the understanding of CFTR biology, the impact of mutations, and the mechanisms by which correctors exert their effects, thereby supporting the development of new therapeutic strategies. nih.govacs.org
Q & A
Q. How should pharmacological data (e.g., IC50, EC50) for this compound be presented to meet journal standards?
- Methodological Answer : Report values with 95% confidence intervals and statistical tests (e.g., nonlinear regression). Disclose solvent controls (e.g., DMSO effects on CFTR). Follow IUPAC naming for analogs and provide spectral data (e.g., NMR, HRMS) for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
